molecular formula C29H20N2O5 B11086795 4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate

4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate

Cat. No.: B11086795
M. Wt: 476.5 g/mol
InChI Key: YTAXLMYQAOXEEP-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a phenyl group, and several functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Naphthalene-1-carboxylate Ester: This step involves the esterification of naphthalene-1-carboxylic acid with an appropriate alcohol, often using a catalyst like sulfuric acid.

    Synthesis of the Phenyl Group Intermediate: The phenyl group with the desired substituents is synthesized separately. This might involve nitration, reduction, and subsequent functional group modifications.

    Coupling Reaction: The final step involves coupling the naphthalene ester with the phenyl intermediate through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthalene rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl or naphthalene compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it suitable for various organic synthesis applications, including the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the cyano group and the naphthalene ring could make it a candidate for fluorescence-based assays.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The cyano group could form hydrogen bonds or electrostatic interactions, while the naphthalene ring might engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-cyano-3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl benzoate
  • 4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl 3,4,5-trimethoxybenzoate

Uniqueness

Compared to similar compounds, 4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of both a naphthalene ring and a cyano group provides distinct reactivity and interaction profiles, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C29H20N2O5

Molecular Weight

476.5 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C29H20N2O5/c1-35-28(33)25-10-4-5-12-26(25)31-27(32)21(18-30)17-19-13-15-22(16-14-19)36-29(34)24-11-6-8-20-7-2-3-9-23(20)24/h2-17H,1H3,(H,31,32)/b21-17+

InChI Key

YTAXLMYQAOXEEP-HEHNFIMWSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.